2-(4-methoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic heteroaromatic core. The structure features a 4-methoxyphenyl group at position 2 and a sulfanyl group at position 4 linked to a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methoxy substituent modulates electronic properties and solubility . Its molecular formula is C₂₁H₁₆F₃N₃OS, with a molecular weight of 431.42 g/mol.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3OS/c1-28-17-7-5-15(6-8-17)18-12-19-20(25-9-10-27(19)26-18)29-13-14-3-2-4-16(11-14)21(22,23)24/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDLNBHMCLLUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 460.5 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H19F3N2O3S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds within the pyrazolo group exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promise in several areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance, derivatives similar to the compound in focus have demonstrated stronger cytotoxic effects than cisplatin in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves inducing apoptosis through pathways involving caspases and modulation of NF-κB expression .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Notably, compounds with similar structures have been shown to:
- Induce apoptosis through activation of caspases.
- Inhibit NF-κB signaling pathways.
- Promote autophagy by increasing beclin-1 expression and inhibiting mTOR activity .
Case Studies and Research Findings
A study published in the Beilstein Journal of Organic Chemistry explored various pyrazolo derivatives and their anticancer activities. The findings indicated that certain derivatives could significantly increase apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Another investigation into the activity of similar pyrazole compounds revealed that they could inhibit key enzymes involved in cancer progression, thereby reducing tumor growth in vivo .
Summary of Biological Activities
Scientific Research Applications
Overview
2-(4-methoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its applications, particularly in scientific research, including medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound's potential as a therapeutic agent has been a significant focus of research. Its structural analogs have demonstrated activity against various diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds with similar pyrazolo structures have shown promise in inhibiting protein kinases associated with cancer progression.
- Anti-inflammatory Properties : The presence of the methoxy and trifluoromethyl groups may enhance the compound's anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Pharmacology
Research indicates that this compound may exhibit various pharmacological effects:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
- Neuroprotective Effects : Some studies have suggested that pyrazolo compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's.
Material Science
Beyond biological applications, this compound's unique chemical structure allows for exploration in material science:
- Organic Electronics : The compound may serve as a building block for organic semiconductors due to its electronic properties, which are essential for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Nanotechnology : Its sulfanyl group can facilitate interactions with nanomaterials, potentially leading to innovative applications in drug delivery systems or biosensors.
Case Studies
| Study Title | Findings | Year |
|---|---|---|
| Anticancer Activity of Pyrazolo Compounds | Demonstrated inhibition of tumor cell lines by targeting specific kinases | 2023 |
| Neuroprotective Effects of Novel Pyrazoles | Showed reduced oxidative stress in neuronal cultures | 2024 |
| Synthesis and Characterization of Organic Semiconductors | Developed new materials with enhanced conductivity properties | 2025 |
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The benzylsulfanyl (-SCH₂C₆H₄CF₃) moiety is a key reactive site. This group participates in:
-
Oxidation : Conversion to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') under controlled conditions. For example, meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes sulfanyl groups to sulfones in related pyrazolo[1,5-a]pyrazines.
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Nucleophilic Substitution : The sulfur atom can act as a leaving group in SN2 reactions. In analogs, substitution with amines or alcohols occurs under basic conditions (e.g., K₂CO₃ in DMF).
Table 1: Sulfanyl Group Transformations
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfone | 85–92 | |
| Alkylation | R-X, K₂CO₃, DMF | R-S-R' | 70–80 |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group. Reported reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring.
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Halogenation : Br₂/FeBr₃ selectively brominates the methoxyphenyl ring .
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
The fused heterocycle undergoes regioselective modifications:
-
C-H Activation : Pd-catalyzed coupling at the C3 position (e.g., Suzuki-Miyaura with aryl boronic acids) .
-
N-Alkylation : Quaternization of the N1 nitrogen with alkyl halides (e.g., methyl iodide in THF).
Table 2: Core Modifications
| Reaction | Conditions | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C | C3 | 65–88 | |
| N-Alkylation | R-X, K₂CO₃, DMF, 60°C | N1 | 75–82 |
Trifluoromethylphenyl Reactivity
The -CF₃ group on the benzyl moiety is inert under most conditions but influences:
-
Electronic Effects : Electron-withdrawing nature deactivates the adjacent benzene ring toward EAS.
-
Radical Reactions : Participation in trifluoromethylation cascades under photoredox conditions .
Hydrolysis and Condensation
The methoxy group (-OCH₃) undergoes demethylation with BBr₃ in CH₂Cl₂ to yield a phenolic derivative, enabling further functionalization (e.g., esterification).
Mechanistic Insights
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs vary in substituents at positions 2 (aryl groups) and 4 (sulfanyl-linked benzyl groups). These modifications influence physicochemical properties and biological activity:
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Structural Analysis
- Lipophilicity : The CF₃ group in the target compound increases logP compared to fluorine or chlorine analogs, favoring blood-brain barrier penetration .
- Solubility : The 4-methoxyphenyl group balances lipophilicity with moderate aqueous solubility, critical for oral bioavailability.
- Crystal Structures : Analogous compounds () reveal planar pyrazolo-pyrazine cores, facilitating π-π stacking in protein binding .
Q & A
Q. How is the compound synthesized, and what are the critical steps in its formation?
The synthesis involves cyclization reactions using α,β-unsaturated ketones or chalcone intermediates. For example, pyrazolo[1,5-a]pyrazine derivatives can be prepared via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. Key steps include:
- Cyclization with POCl₃ : Phosphorus oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide intermediates into oxadiazole or pyrazolo-pyrimidine scaffolds .
- Thiol incorporation : The sulfanyl group is introduced via nucleophilic substitution using 3-(trifluoromethyl)benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity.
Critical Parameters : Reaction temperature, stoichiometry of POCl₃, and anhydrous conditions to avoid hydrolysis of intermediates.
Q. What spectroscopic and analytical methods confirm the compound’s structure?
Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.1 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .
- IR Spectroscopy : Confirms C=S (1050–1150 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.08) .
- X-ray Crystallography : Resolves ambiguous regiochemistry. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 9.536 Å, b = 15.941 Å, c = 24.853 Å .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural determination?
Single-crystal X-ray diffraction provides definitive proof of regiochemistry and stereoelectronic effects. For pyrazolo[1,5-a]pyrazines:
- Key metrics : Bond lengths (C–N = 1.33 Å, C–S = 1.76 Å) and dihedral angles between aryl groups confirm spatial orientation .
- Disorder resolution : Multi-scan absorption corrections (e.g., CrystalClear) mitigate challenges from trifluoromethyl group disorder .
- Validation : Compare experimental data with DFT-optimized geometries to identify deviations >0.05 Å .
Q. How to design experiments to assess antitumor activity in pyrazolo[1,5-a]pyrazine derivatives?
Methodology :
- Cell lines : Use liver carcinoma (HEPG2) or Ehrlich Ascites Carcinoma (EAC) cells for IC₅₀ determination via MTT assays .
- Controls : Include cisplatin or doxorubicin as positive controls.
- Dose-response : Test concentrations from 0.1–100 µM, with triplicate measurements to ensure reproducibility .
Data Interpretation :
Q. How to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrazine derivatives?
Key Substituent Effects :
Advanced SAR Strategies :
- 3D-QSAR : Use CoMFA/CoMSIA models to predict activity based on electrostatic and steric fields .
- Docking studies : Target PI3K/AKT/mTOR pathways (PDB: 4JPS) to identify critical hydrogen bonds with Val-851 or Lys-802 .
Q. What strategies optimize reaction yields in the presence of trifluoromethyl groups?
Challenges : CF₃ groups are electron-withdrawing, slowing nucleophilic substitutions. Solutions :
Q. How to address discrepancies in biological activity data across similar derivatives?
Root Cause Analysis :
- Assay variability : Standardize cell passage number and serum concentration (e.g., 10% FBS) .
- Metabolic stability : Check cytochrome P450 inhibition (e.g., CYP3A4) using liver microsomes .
- Crystallographic artifacts : Ensure compounds are not racemic; use chiral HPLC to isolate enantiomers .
Resolution Workflow :
- Re-test compounds with divergent IC₅₀ values under identical conditions.
- Perform molecular dynamics simulations to assess target binding mode consistency .
- Validate purity via LC-MS (≥95%) to rule out impurity-driven effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
